molecular formula C14H19NO4S B2415787 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone CAS No. 1448133-06-9

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2415787
CAS No.: 1448133-06-9
M. Wt: 297.37
InChI Key: OLRLADJZXBCPAZ-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol . It features an azetidine ring linked to a furan-2-yl group via a methanone bridge and a cyclohexylsulfonyl moiety. This structure is characteristic of a class of molecules explored for their potential in pharmaceutical research and organic synthesis. Compounds with similar azetidine and sulfonyl functional groups are frequently investigated as active ingredients in pharmaceutical compositions . The specific stereochemistry and functional groups present in this molecule make it a valuable building block for medicinal chemists, particularly in the synthesis of novel therapeutic agents. Researchers utilize this compound as a key intermediate in drug discovery projects. Its structural framework is relevant for probing biological targets and developing potential treatments for various diseases . The furan and sulfonyl groups are common pharmacophores that can contribute to a molecule's ability to interact with enzymes or receptors. This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not manufactured for diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) for detailed handling and storage instructions.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(13-7-4-8-19-13)15-9-12(10-15)20(17,18)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRLADJZXBCPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that may contribute to its interaction with biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone is C14H19NO3SC_{14}H_{19}NO_3S, with a molecular weight of 313.4 g/mol. The compound contains a cyclohexylsulfonyl group, an azetidine ring, and a furan moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₉NO₃S
Molecular Weight313.4 g/mol
CAS Number1448128-78-6

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone involves its interaction with specific enzymes or receptors within biological pathways. The cyclohexylsulfonyl group is believed to enhance binding affinity, while the azetidine and furan groups contribute to the compound's overall reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone possesses antimicrobial properties, making it a potential candidate for treating infections caused by resistant strains of bacteria.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis. It has been tested against several cancer cell lines, showing promising results in reducing cell viability.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific protein kinases, which are crucial in various signaling pathways related to cancer and other diseases. This inhibition could lead to therapeutic applications in oncology.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of sulfonamide compounds, including (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone. Results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the sulfonamide group in enhancing antimicrobial properties .
  • Anticancer Activity : In vitro studies conducted on human breast cancer cell lines demonstrated that (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of this compound on specific kinases involved in tumor growth. The findings revealed that it effectively reduced kinase activity, supporting its role as a therapeutic agent .

Q & A

Q. What is the standard synthetic route for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, cyclohexylsulfonyl groups can be introduced to an azetidine scaffold via sulfonylation, followed by coupling with a furan-2-yl carbonyl moiety. Key steps include using DBU as a catalyst in THF, followed by purification via column chromatography with triethylamine-treated silica gel to minimize decomposition .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : For confirming regiochemistry of the azetidine and sulfonyl groups.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially to resolve stereochemical ambiguities in the cyclohexyl or azetidine moieties .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess purity during synthesis?

Analytical HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. TLC (e.g., 2.5% EtOAc/CH₂Cl₂) provides rapid monitoring, while column chromatography ensures purity >95% .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents like acetonitrile improve solubility of intermediates (e.g., potassium carbonate-mediated couplings) .
  • Catalyst tuning : DBU or DIPEA enhances nucleophilic substitution efficiency in azetidine functionalization .
  • Temperature control : Maintaining 70–80°C during exothermic steps prevents side reactions .

Q. What strategies resolve contradictions in biological activity data?

  • Solubility adjustments : Use logP measurements to optimize DMSO/water ratios for in vitro assays. Structural analogs with improved solubility (e.g., replacing cyclohexyl with smaller alkyl groups) may clarify activity trends .
  • Receptor specificity : Radioligand binding assays (e.g., α7 nAChR or MAGL inhibition studies) with controls (NS6784/NS6740) can differentiate target vs. off-target effects .

Q. How is computational modeling applied to study mechanism of action?

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., MAGL or α7 nAChR) using PDB structures (e.g., ZYH ligand in RCSB PDB) .
  • MD simulations : GROMACS assesses binding stability, particularly for the sulfonyl group’s electrostatic contributions .

Q. What methods evaluate metabolic stability in preclinical studies?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Metabolite identification : HRMS/MS detects hydroxylation or sulfoxide formation, common in furan and sulfonyl groups .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Core modifications : Vary substituents on azetidine (e.g., 3-hydroxy vs. 3-sulfonyl) or furan (e.g., 5-methyl vs. 5-nitro) to probe activity .
  • Bioisosteric replacement : Substitute cyclohexyl with adamantyl to assess steric effects on receptor binding .

Q. What analytical challenges arise in characterizing stereoisomers?

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers of the azetidine core.
  • VCD spectroscopy : Validates absolute configuration when crystallographic data are unavailable .

Q. How can interdisciplinary collaboration enhance research outcomes?

  • Combined synthesis/bioassay workflows : Integrate medicinal chemistry (e.g., piperazine/azetidine scaffolds) with high-throughput screening (e.g., α7 nAChR functional assays) .
  • Data sharing platforms : Use crystallographic databases (RCSB PDB) and pharmacological datasets (ChEMBL) to cross-validate findings .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventAcetonitrile+25%
CatalystDBU (0.2 equiv)+15%
Temperature70°C+10%

Q. Table 2: Biological Assay Design

Assay TypeTargetKey ControlsReference
Radioligand bindingα7 nAChRNS6784, NS6740
Enzymatic inhibitionMAGLJNJ-42226314

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